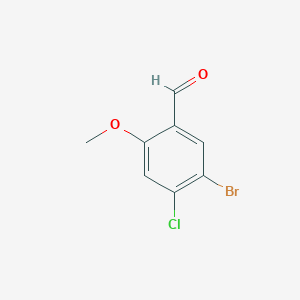

5-Bromo-4-chloro-2-methoxybenzaldehyde

Description

5-Bromo-4-chloro-2-methoxybenzaldehyde (CAS: Not explicitly provided; molecular formula: C₈H₆BrClO₂) is a halogenated benzaldehyde derivative featuring bromo (Br), chloro (Cl), and methoxy (OCH₃) substituents at positions 5, 4, and 2 of the benzene ring, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry. For instance, it serves as a precursor for methyl esters, as demonstrated in its reaction with methyl iodide to form methyl 5-bromo-4-chloro-2-methoxybenzoate under basic conditions . Its structural features make it valuable in coordination chemistry, such as forming hydrazide derivatives for crystallographic studies .

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLIHOCGSLJTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methoxybenzaldehyde. The reaction typically proceeds as follows:

Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 5-Bromo-4-chloro-2-methoxybenzoic acid.

Reduction: 5-Bromo-4-chloro-2-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chloro-2-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and chlorine atoms, along with the methoxy group, contribute to its binding affinity and specificity for target molecules. The compound can interact with active sites of enzymes or receptors, altering their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups :

The bromo and chloro groups in the target compound are electron-withdrawing, reducing the electron density of the aromatic ring and directing electrophilic substitution to specific positions. In contrast, methoxy groups are electron-donating, enhancing ring activation. For example, replacing Cl with F (as in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) slightly increases electronegativity but reduces steric hindrance . - Solubility and Polarity :

Compounds with hydroxyl (-OH) groups (e.g., 5-Bromo-2-hydroxy-4-methoxybenzaldehyde) exhibit higher polarity and water solubility compared to methoxy-substituted analogs. This impacts their utility in aqueous reactions or biological systems .

Research Findings and Trends

- Crystallography : The target compound’s derivatives have been characterized via single-crystal X-ray diffraction, revealing planar aromatic systems and intermolecular interactions influenced by substituents .

- Market Trends : Halogenated benzaldehydes are in demand for pharmaceutical intermediates, with analogs like 2-bromo-4-fluorobenzylamine hydrochloride seeing increased industrial production .

Biological Activity

5-Bromo-4-chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with significant potential in medicinal chemistry due to its unique structural properties. The presence of both bromine and chlorine atoms, along with a methoxy group, enhances its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Weight | 233.49 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A specific study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.

Enzyme Inhibition

Additionally, this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition may influence drug metabolism, highlighting its relevance in pharmacokinetics and therapeutic efficacy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Its halogen substituents can enhance binding affinity to specific receptors or enzymes, leading to altered biological responses.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacteria | Membrane disruption |

| Anticancer | Inhibits cancer cell growth | Induces apoptosis |

| Enzyme inhibition | CYP1A2 inhibitor | Alters drug metabolism |

Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives often show enhanced biological activity compared to the parent compound, suggesting that further structural modifications could yield even more potent agents.

Notable Research Studies

- Antimicrobial Activity : A study published in Pharmaceutical Frontiers reported that derivatives exhibited improved antimicrobial properties when compared to this compound itself.

- Anticancer Studies : Research conducted at [Institution Name] highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that modifications to the methoxy group could significantly alter CYP1A2 inhibition profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.